Cas no 4503-96-2 ( )

  structure
  structure
Product Name: 
CAS-nummer:4503-96-2
MF:C16H17NO2
MW:255.311684370041
CID:929782
PubChem ID:100005
Update Time:2025-04-19

  Chemische en fysische eigenschappen

Naam en identificatie

    • N-Benzoyl-L-phenylalaninol
    • S(-)-N-(α-Hydroxymethylphenethyl)benzamide
    • (-)-N-((S)-1-hydroxy-3-phenylpropyl)benzamide
    • (2S)-2-(Benzoylamino)-3-phenyl-1-propanol
    • (2S)-2-benzoylamino-3-phenylpropan-1-ol
    • (S) N-benzoylphenylalaninol
    • (S)-2-Benzoylamino-3-phenyl-1-propanol
    • (S)-N-(1-benzyl-2-hydroxyethyl)-benzamide
    • (S)-N-(1-hydroxy-3-phenyl-2-propanyl)benzamide
    • (S)-N-(1-hydroxymethyl-2-phenylethyl)benzamide
    • Benzoyl-L-phenylalaninol
    • Nsc306230
    • MLS000699503
    • MEGxm0_000140
    • Z1117859559
    • NIOSH/CV5379045
    • Benzamide, N-(alpha-(hydroxymethyl)phenethyl)-
    • SMR000230356
    • CV53790450
    • FT-0763789
    • CHEMBL1731675
    • NSC-306230
    • 4503-96-2
    • N-(alpha-(Hydroxymethyl)phenethyl)benzamide
    • HMS2518H24
    • N-(1-benzyl-2-hydroxyethyl)benzamide
    • Benzamide, N-(1-(hydroxymethyl)-2-phenylethyl)-, (S)-
    • 2-Benzamido-3-phenyl-1-propanol
    • NCGC00170025-02!N-(1-hydroxy-3-phenylpropan-2-yl)benzamide
    • NCGC00170025-01
    • AR-360/42760841
    • S(-)-N-(alpha-Hydroxymethylphenethyl)benzamide
    • 92265-06-0
    • ACon1_002243
    • AKOS009104686
    • n-(1-hydroxy-3-phenylpropan-2-yl)benzamide
    • NSC-117755
    • ACon0_001484
    • NSC 306230
    • SCHEMBL3682310
    • NSC117755
    • BRD-A81112810-001-01-0
    • (S)-N-(1-Hydroxymethyl-2-phenylethyl)-benzamide
    • N-Benzoyl-L-phenyalaninol
    • (-)-N-[(1S)-1-(Hydroxymethyl)-2-phenylethyl]-benzamide
    • DS-002401
    • DA-40512
    •  
    • Inchi: 1S/C16H17NO2/c18-12-15(11-13-7-3-1-4-8-13)17-16(19)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,17,19)
    • InChI-sleutel: RFYNAVYPYXLVOM-UHFFFAOYSA-N
    • LACHT: OCC(CC1C=CC=CC=1)NC(C1C=CC=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 255.12601
  • Monoisotopische massa: 255.125929
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 5
  • Complexiteit: 268
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 49.3
  • XLogP3: 2.5

Experimentele eigenschappen

  • Dichtheid: 1.153
  • Kookpunt: 513.1°Cat760mmHg
  • Vlampunt: 264.1°C
  • PSA: 49.33
  • LogboekP: 2.41090
Aanbevolen leveranciers
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.